molecular formula C10H20F3NO B13337286 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol

Cat. No.: B13337286
M. Wt: 227.27 g/mol
InChI Key: XRLWPDNWXMRBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol is a specialty organic compound designed for research and development applications. This molecule features a trifluoromethyl group and a heptylamino side chain on a propan-2-ol backbone, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the fluorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity, which is a key strategy in the development of bioactive molecules . This compound is part of a broader class of 1,1,1-trifluoro-3-aminopropan-2-ol derivatives, which have demonstrated utility as key synthetic precursors. Related structures, such as those with methylamino or substituted benzylamino groups, are utilized in the synthesis of potent enzyme inhibitors, including Monoacylglycerol Lipase (MAGL) inhibitors . The heptyl chain in this analog introduces an extended lipophilic tail, which researchers can exploit to explore hydrophobic interactions within enzyme pockets or to modify the physicochemical properties of lead compounds. Applications: This chemical is intended for use as a building block in organic synthesis, specifically in the development of pharmaceuticals and agrochemicals. It is strictly for laboratory research purposes. Safety & Compliance: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C10H20F3NO

Molecular Weight

227.27 g/mol

IUPAC Name

1,1,1-trifluoro-3-(heptylamino)propan-2-ol

InChI

InChI=1S/C10H20F3NO/c1-2-3-4-5-6-7-14-8-9(15)10(11,12)13/h9,14-15H,2-8H2,1H3

InChI Key

XRLWPDNWXMRBRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(heptylamino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(heptylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The heptylamino group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6)
  • Structure: Replaces the heptylamino group with a tetrabromo-benzimidazole ring.
  • Key Properties: Molecular Weight: ~523 g/mol (vs. ~273 g/mol for the heptylamino derivative). Biological Activity: Dual CK2/PIM-1 kinase inhibitor with EC50 values of 199.0 nM (PP2A activation) and IC50 of 98.6 nM (BACE1 inhibition) in cancer cells . Pharmacological Impact: Induces apoptosis in leukemia and breast cancer cells via kinase inhibition .
  • Comparison : The brominated benzimidazole enhances target affinity but reduces solubility compared to the heptyl chain.
3-Amino-1,1,1-trifluoropropan-2-ol
  • Structure : Lacks the heptyl chain, featuring a primary amine at C3.
  • Key Properties :
    • Molecular Weight: ~133 g/mol.
    • Applications: Intermediate in synthesizing fluorinated pharmaceuticals .
  • Comparison: The shorter chain increases hydrophilicity, reducing membrane permeability relative to the heptylamino derivative.
1,1,1-Trifluoro-3-(phenethylamino)propan-2-ol
  • Structure : Substitutes heptyl with a phenethyl group.
  • Key Properties :
    • Molecular Weight: ~233 g/mol.
    • Lipophilicity: LogP ~2.5 (estimated), lower than the heptyl derivative (predicted LogP ~4.0) .
  • Comparison : The aromatic phenethyl group may enhance π-π stacking in target binding but offers less flexibility than the aliphatic heptyl chain.
Anticancer Activity
  • rac-6 : Demonstrates potent proapoptotic effects in leukemia cells (EC50: 199.0 nM) and autophagy induction in K-562 cells .
  • Heptylamino Derivative: Predicted to exhibit moderate activity due to its lipophilic chain, which could improve tissue penetration but may lack the targeted kinase inhibition seen in rac-4.
Toxicity Profiles
  • Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate (Compound 1): Zebrafish embryo assays show moderate toxicity (LD50 ~50 µM) .
  • Heptylamino Derivative: Likely lower acute toxicity due to the absence of reactive quinoline or brominated groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
1,1,1-Trifluoro-3-(heptylamino)propan-2-ol 273.3 4.2 <1 (PBS) 74–78*
rac-6 523.1 5.8 <0.1 (DMSO) >200
3-Amino-1,1,1-trifluoropropan-2-ol 133.1 0.9 >10 (Water) Not reported
1,1,1-Trifluoro-3-(phenethylamino)propan-2-ol 233.2 2.5 2.3 (Ethanol) 79–81†

*Based on structurally similar compounds in . †From analog in .

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>70°C) may lead to side reactions (e.g., elimination).
  • Solvent Choice : Polar solvents enhance nucleophilicity but may reduce selectivity.
  • Catalyst : Lewis acids improve regioselectivity but require careful stoichiometry to avoid over-functionalization .

Basic: How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies the trifluoromethyl group (δ ≈ -70 to -80 ppm) and confirms substitution patterns .
    • ¹H NMR : The hydroxyl proton (δ 2.5–3.5 ppm) and heptyl chain protons (δ 0.8–1.6 ppm) validate the structure.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., OH···N interactions with the amine) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential maps, highlighting electron-deficient regions near the trifluoromethyl group .

Q. Resolution Strategy :

Optimize solvent polarity to balance reactivity and selectivity.

Use additives (e.g., crown ethers) to enhance nucleophile accessibility in sterically hindered systems .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to receptors (e.g., G protein-coupled receptors) using software like AutoDock Vina. The heptyl chain’s hydrophobicity and trifluoromethyl group’s electronegativity are critical for binding affinity .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., chain length, fluorine content) with activity data from analogs (e.g., phenyl or pyridinyl derivatives) .

Q. Key Insights :

  • Hydrogen Bonding : The hydroxyl group stabilizes interactions with polar residues (e.g., serine, aspartate).
  • Lipophilicity : The heptyl chain enhances membrane permeability, as shown in parallel artificial membrane assays (PAMPA) .

Advanced: How can in vivo activity be evaluated while addressing metabolic instability?

Methodological Answer:

  • Isotope Labeling : Synthesize a ¹⁸F-labeled analog for PET imaging to track biodistribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to characterize hepatic metabolites (e.g., oxidative deamination products).
  • Prodrug Design : Introduce ester prodrugs to mask the hydroxyl group, improving oral bioavailability. Hydrolysis in plasma releases the active compound .

Q. Example Protocol :

Administer the compound intravenously to rats.

Collect blood/tissue samples at intervals (0.5, 1, 2, 4, 8 h).

Quantify parent compound and metabolites via LC-MS.

Basic: What analytical techniques quantify purity and stability under storage conditions?

Methodological Answer:

  • HPLC-UV/ELS : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products (e.g., hydrolyzed amine).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compare peak area reductions to assess hygroscopicity .
  • Karl Fischer Titration : Quantify water content (>2% indicates instability) .

Q. Stability Data :

ConditionDegradation After 4 Weeks
25°C, dry<5%
40°C, 75% RH15–20%

Advanced: How do steric effects of the heptyl chain influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Competitive Reactions : Compare acylation (e.g., acetyl chloride) at the hydroxyl vs. amine group. Bulkier reagents favor amine functionalization due to steric shielding of the hydroxyl .
  • Molecular Dynamics : Simulate transition states to visualize steric clashes. The heptyl chain restricts access to the hydroxyl group in >80% of conformers .
  • Experimental Validation : Use kinetic isotope effects (KIE) to confirm rate-determining steps in SN2 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.